molecular formula C58H38 B14203973 1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene CAS No. 918338-14-4

1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene

Cat. No.: B14203973
CAS No.: 918338-14-4
M. Wt: 734.9 g/mol
InChI Key: UQIVZUSVIAIGNC-UHFFFAOYSA-N
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Description

1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene is a complex organic compound characterized by its multiple phenyl and phenylethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene typically involves the use of Suzuki/Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds between aryl halides and terminal alkynes. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and copper(I) iodide as a co-catalyst, in the presence of a base like triethylamine or potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene can undergo various chemical reactions, including:

    Oxidation: The phenylethynyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of fully hydrogenated phenyl derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene is largely dependent on its interaction with other molecules. The compound’s multiple phenyl and phenylethynyl groups allow for extensive π-π stacking interactions, which can influence its behavior in various chemical environments. These interactions can affect the compound’s electronic properties, making it useful in applications such as organic semiconductors and photonic materials .

Comparison with Similar Compounds

Uniqueness: 1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene is unique due to its high degree of phenyl substitution, which imparts distinct electronic properties and makes it particularly suitable for applications in advanced materials and optoelectronics.

Properties

CAS No.

918338-14-4

Molecular Formula

C58H38

Molecular Weight

734.9 g/mol

IUPAC Name

1-[3,5-bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene

InChI

InChI=1S/C58H38/c1-8-22-43(23-9-1)36-38-45-40-46(39-37-44-24-10-2-11-25-44)42-52(41-45)58-56(50-32-18-6-19-33-50)54(48-28-14-4-15-29-48)53(47-26-12-3-13-27-47)55(49-30-16-5-17-31-49)57(58)51-34-20-7-21-35-51/h1-35,40-42H

InChI Key

UQIVZUSVIAIGNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C3=C(C(=C(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C#CC9=CC=CC=C9

Origin of Product

United States

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